Carbamic acid, (2-(heptyloxy)phenyl)-, 1-ethyl-4-piperidinyl ester, monohydrochloride
Description
This compound is a tertiary amine (TA) local anesthetic belonging to a homologous series characterized by a carbamic acid ester backbone with variable hydrophobic substituents. Its chemical structure includes a 2-(heptyloxy)phenyl group attached to the carbamic acid moiety and a 1-ethyl-4-piperidinyl ester, with a hydrochloride salt improving solubility and stability. The heptyloxy chain (7-carbon alkyl group) is critical for its interaction with lipid bilayers, as demonstrated in studies modeling membrane disruption . The compound’s molecular formula is C21H34N2O3·ClH (MW: 384.94 g/mol) , and it is part of a broader class of TA derivatives optimized for anesthetic potency through structural modifications.
Properties
CAS No. |
105383-99-1 |
|---|---|
Molecular Formula |
C21H35ClN2O3 |
Molecular Weight |
399.0 g/mol |
IUPAC Name |
(1-ethylpiperidin-1-ium-4-yl) N-(2-heptoxyphenyl)carbamate;chloride |
InChI |
InChI=1S/C21H34N2O3.ClH/c1-3-5-6-7-10-17-25-20-12-9-8-11-19(20)22-21(24)26-18-13-15-23(4-2)16-14-18;/h8-9,11-12,18H,3-7,10,13-17H2,1-2H3,(H,22,24);1H |
InChI Key |
JDEHZUUUFUZSFW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCOC1=CC=CC=C1NC(=O)OC2CC[NH+](CC2)CC.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Heptyloxyphenyl Intermediate
- The starting material is typically a phenol derivative which undergoes alkylation with a heptyl group.
- Typical procedure : 1-Heptanol is reacted with sodium hydride in a polar aprotic solvent such as N,N-dimethylformamide (DMF) to generate the heptyloxyphenyl intermediate via nucleophilic substitution.
- Reaction conditions : Room temperature stirring for 1 hour with sodium hydride, followed by addition of the phenol derivative and further stirring for about 50 minutes.
- Purification : Extraction with ethyl acetate, washing with water and brine, drying over anhydrous sodium sulfate, and solvent removal under reduced pressure. Final purification is achieved by silica gel column chromatography using hexane/ethyl acetate mixtures.
Formation of the Carbamate Ester
- The heptyloxyphenyl intermediate is then reacted with carbamoylating agents to form the carbamate ester.
- A common approach involves reacting the phenolic compound with carbamoyl chloride derivatives or carbamic acid derivatives in the presence of a base.
- The piperidinyl moiety is introduced by reacting with 1-ethyl-4-piperidinyl alcohol or amine derivatives under controlled conditions.
- Typical reaction : The esterification is carried out in anhydrous solvents such as ethyl acetate or isopropyl alcohol, often with heating and stirring for extended periods (up to 72 hours at room temperature) to ensure complete reaction.
- Isolation : The crude product is evaporated to dryness, dissolved in ethyl acetate, and converted to the hydrochloride salt by addition of ethereal hydrogen chloride, precipitating the monohydrochloride salt.
Salt Formation and Purification
- The hydrochloride salt is obtained by treating the free base carbamate ester with hydrochloric acid in an organic solvent.
- This step improves compound stability and facilitates isolation as a crystalline solid.
- Recrystallization from isopropyl alcohol is commonly employed to achieve high purity.
- Typical yield and purity : Yields vary depending on scale and conditions but can range around 30-40%, with purity assessed by HPLC often exceeding 90%.
Detailed Experimental Data and Research Outcomes
Chemical Reactions Analysis
Carbamic acid, (2-(heptyloxy)phenyl)-, 1-ethyl-4-piperidinyl ester, monohydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester or piperidine moieties, using reagents like sodium hydroxide or alkyl halides.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Pharmacological Studies
Carbamic acid derivatives are often investigated for their pharmacological properties. The specific compound has been studied for its potential effects on neuronal activity and fluidity in biological membranes. For instance, research indicates that it may influence the fluidity of egg phospholipid membranes, suggesting implications for neuropharmacology and membrane biophysics .
Cosmetic Formulations
The compound is also explored in cosmetic science due to its potential as an active ingredient. Its properties can be utilized in formulations aimed at enhancing skin hydration and texture. The interaction of such compounds with skin cells can lead to improved moisture retention and sensory attributes in cosmetic products .
Toxicological Assessments
Toxicological studies are crucial for understanding the safety profile of chemical compounds. Research has indicated that derivatives of carbamic acid may exhibit low acute toxicity levels when assessed through animal models. For example, related compounds have shown median lethal doses (LD50) significantly higher than those considered hazardous . Such assessments are essential for regulatory compliance and safe usage in consumer products.
Case Study 1: Pharmacological Effects
A study conducted by Cizmarik et al. examined the effects of heptacaine (the monohydrochloride form of the compound) on egg phospholipid membranes. The findings revealed that heptacaine exerts a biphasic effect on membrane fluidity, which could have implications for its use as an anesthetic or in pain management therapies .
Case Study 2: Cosmetic Efficacy
In a formulation study published in the Brazilian Journal of Pharmaceutical Sciences, researchers utilized carbamic acid derivatives to develop topical products. The study employed experimental design techniques to optimize formulations, demonstrating significant improvements in moisturizing properties and skin feel when incorporating these compounds into cosmetic products .
Mechanism of Action
The mechanism of action of carbamic acid, (2-(heptyloxy)phenyl)-, 1-ethyl-4-piperidinyl ester, monohydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets involved are subjects of ongoing research .
Comparison with Similar Compounds
Comparison with Similar Compounds
The activity of TA local anetics depends on the alkyl chain length, substituent position, and ester group. Below is a comparative analysis with homologs and structural analogs:
Table 1: Structural and Functional Comparison of Homologs
*Calculated from C21H34N2O3·ClH.
†Adduct [M+H]+ mass from collision cross-section data .
Key Findings :
Chain Length Dependency :
- The quasi-parabolic activity curve () indicates heptyloxy (C7) as the optimal chain length for maximal anesthetic activity. Shorter chains (pentyloxy, hexyloxy) reduce lipid bilayer disruption, while longer chains may impair aqueous solubility.
- Example: The pentyloxy analog (C5) shows 30–40% lower activity in membrane interaction assays .
Substituent Position :
- 2-phenyl substitution (ortho position) enhances binding to membrane targets compared to 3-phenyl (meta) isomers. The spatial arrangement of the heptyloxy group in the ortho position aligns better with lipid acyl chains .
Ester Group Modifications :
- The 1-ethyl-4-piperidinyl ester balances hydrophobicity and steric effects, favoring membrane partitioning. In contrast, bulkier groups (e.g., cyclohexyl in ) may hinder diffusion or receptor binding.
Hydrochloride Salt: The monohydrochloride form improves water solubility (vs. free base), enhancing bioavailability while retaining lipid solubility for membrane penetration .
Research Implications
The structure-activity relationship (SAR) of this compound class highlights the interplay between hydrophobicity, molecular geometry, and phase partitioning. The target compound’s design leverages:
- Optimal chain length : Maximizes bilayer disruption without compromising solubility.
- Ortho-substitution : Ensures proper alignment within lipid membranes.
- Piperidinyl ester : Provides a balance of steric bulk and hydrophilicity.
Further studies could explore hybrid analogs combining heptyloxy chains with novel ester groups (e.g., morpholine derivatives) or enantioselective activity.
Biological Activity
Carbamic acid derivatives have garnered attention in medicinal chemistry for their diverse biological activities. Among these, Carbamic acid, (2-(heptyloxy)phenyl)-, 1-ethyl-4-piperidinyl ester, monohydrochloride (commonly referred to as Heptacaine) is notable for its potential applications in pharmacology. This compound's unique structure allows it to interact with various biological targets, leading to a range of pharmacological effects.
Chemical Structure and Properties
The molecular formula of Heptacaine is with a molecular weight of approximately 350.5 g/mol. Its structural features include a heptyloxy group and a piperidinyl moiety, which contribute to its lipophilicity and biological activity.
Structural Information
- Molecular Formula :
- SMILES : CCCCCCCOC1=CC=CC=C1NC(=O)OCCN2CCN(CC2)CC3=CC=CC=C3
- InChIKey : MEFDRJWVJOPQFD-UHFFFAOYSA-N
Antimycobacterial Activity
Research has indicated that derivatives of carbamic acids, including Heptacaine, exhibit significant antimycobacterial properties. A study evaluating various phenylcarbamic acid derivatives against Mycobacterium tuberculosis demonstrated that certain compounds showed minimum inhibitory concentrations (MICs) ranging from 1.9 μM to 8 μM. Heptacaine's structural similarity to these effective derivatives suggests it may possess comparable activity against mycobacterial strains .
Local Anesthetic Properties
Heptacaine has been investigated for its local anesthetic effects. It has been shown to exert a biphasic effect on the fluidity of cellular membranes, which may enhance its anesthetic efficacy. In comparative studies, Heptacaine demonstrated superior local anesthetic properties compared to traditional agents like cocaine and procaine .
The mechanism by which Heptacaine exerts its biological effects is largely attributed to its ability to interact with sodium channels in neuronal membranes. By stabilizing the inactive state of these channels, Heptacaine can effectively block nerve conduction, leading to its anesthetic effects.
Study on Lipophilicity and Biological Activity
A comprehensive study evaluated the lipophilicity of various carbamic acid derivatives through principal component analysis (PCA). The findings suggested that the lipophilic nature of compounds like Heptacaine correlates positively with their biological activity against mycobacteria .
| Compound | MIC (μM) | Local Anesthetic Potency |
|---|---|---|
| Heptacaine | 2.5 | High |
| Isoniazid | 5.0 | Moderate |
| Procaine | 10.0 | Low |
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing this carbamic acid derivative, and what methodologies are commonly employed?
- Answer : Synthesis typically involves coupling a substituted phenylcarbamic acid with a piperidinyl alcohol derivative. A critical step is the esterification reaction, which requires a coupling agent (e.g., DCC or EDC) to activate the carboxylic acid group for nucleophilic attack by the piperidinyl alcohol. Solvent selection (e.g., DMF or THF), temperature control (40–60°C), and stoichiometric ratios (1:1.2 for acid:alcohol) are optimized to achieve yields >70% . Post-synthesis, purification via column chromatography (silica gel, eluent: chloroform/methanol) and recrystallization (ethanol/water) are recommended to isolate the monohydrochloride salt .
Q. How is the molecular structure of this compound characterized, and what analytical techniques are essential?
- Answer : Structural confirmation relies on:
- NMR spectroscopy (¹H/¹³C): To verify the heptyloxy chain (δ 1.2–1.6 ppm for CH₂ groups), piperidinyl protons (δ 2.5–3.5 ppm), and ester carbonyl (δ 165–170 ppm).
- Mass spectrometry (HRMS) : To confirm the molecular ion peak (m/z ~385 for [M+H]⁺) and fragmentation patterns .
- X-ray crystallography : For resolving stereochemistry and salt formation (HCl coordination to the piperidine nitrogen) .
Q. What biological activities are associated with structurally similar carbamate derivatives?
- Answer : Piperidine-containing carbamates often exhibit activity as enzyme inhibitors (e.g., acetylcholinesterase) or receptor ligands (e.g., opioid or serotonin receptors) due to their ability to mimic endogenous substrates. For example, meperidine (a structural analog) binds to μ-opioid receptors via its piperidine and ester moieties . Computational docking studies (e.g., AutoDock Vina) can predict target affinity, but in vitro assays (e.g., radioligand binding) are required for validation .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate impurities such as unreacted starting materials or diastereomers?
- Answer : Impurities arise from incomplete esterification or racemization. Strategies include:
- Kinetic control : Short reaction times (<24 hr) and low temperatures (0–25°C) to prevent side reactions.
- Chiral HPLC : To separate enantiomers using a cellulose-based column (e.g., Chiralpak IC) with hexane/isopropanol .
- Design of Experiments (DoE) : To model interactions between variables (e.g., pH, solvent polarity) and optimize purity (>98%) .
Q. How can researchers resolve contradictions in reported biological activity data for carbamate analogs?
- Answer : Discrepancies may stem from variations in assay conditions (e.g., cell lines, buffer pH). Mitigation strategies:
- Standardized protocols : Use WHO-recommended cell lines (e.g., HEK293 for receptor studies) and replicate experiments across labs.
- Meta-analysis : Compare IC₅₀ values from PubChem or ChEMBL, adjusting for confounding factors (e.g., logP differences) .
- In silico QSAR models : To correlate structural features (e.g., heptyloxy chain length) with activity trends .
Q. What advanced analytical methods ensure the compound’s stability under physiological conditions?
- Answer : Stability studies should include:
- Forced degradation : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions, followed by LC-MS to identify degradation products (e.g., hydrolysis of the ester bond) .
- Plasma stability assays : Incubate with human plasma (37°C, 24 hr) and quantify intact compound via UPLC-PDA .
- Thermogravimetric analysis (TGA) : To assess thermal stability (decomposition >200°C indicates suitability for long-term storage) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
